molecular formula C6H13NO B1346502 (1-Methylpyrrolidin-3-yl)methanol CAS No. 5021-33-0

(1-Methylpyrrolidin-3-yl)methanol

Cat. No.: B1346502
CAS No.: 5021-33-0
M. Wt: 115.17 g/mol
InChI Key: NPWMWLAPRVMNBN-UHFFFAOYSA-N
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Description

(1-Methylpyrrolidin-3-yl)methanol is an organic compound with the molecular formula C6H13NO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is characterized by the presence of a hydroxymethyl group attached to the third carbon of the pyrrolidine ring, with a methyl group on the nitrogen atom. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methylpyrrolidin-3-yl)methanol typically involves the reduction of the corresponding ketone or aldehyde. One common method is the reduction of 1-methylpyrrolidin-3-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is preferred for large-scale production due to its efficiency and high yield.

Chemical Reactions Analysis

Types of Reactions

(1-Methylpyrrolidin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form the corresponding amine using reducing agents such as LiAlH4.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium or CrO3 in an acidic medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: 1-Methylpyrrolidin-3-one or 1-methylpyrrolidine-3-carboxylic acid.

    Reduction: 1-Methylpyrrolidin-3-amine.

    Substitution: 1-Methylpyrrolidin-3-yl ethers or esters.

Scientific Research Applications

(1-Methylpyrrolidin-3-yl)methanol is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.

    Biology: In the study of enzyme mechanisms and as a precursor for bioactive compounds.

    Medicine: As an intermediate in the synthesis of pharmaceuticals and as a potential therapeutic agent.

    Industry: In the production of fine chemicals and as a solvent or reagent in chemical processes.

Mechanism of Action

The mechanism of action of (1-Methylpyrrolidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the pyrrolidine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1-Ethylpyrrolidin-3-yl)methanol: Similar structure but with an ethyl group instead of a methyl group.

    (1-Isopropylpyrrolidin-3-yl)methanol: Contains an isopropyl group on the nitrogen atom.

    (1-Phenylpyrrolidin-3-yl)methanol: Has a phenyl group attached to the nitrogen atom.

Uniqueness

(1-Methylpyrrolidin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the nitrogen atom and the hydroxymethyl group on the third carbon of the pyrrolidine ring allows for specific interactions with molecular targets, making it valuable in various research applications.

Properties

IUPAC Name

(1-methylpyrrolidin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-7-3-2-6(4-7)5-8/h6,8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPWMWLAPRVMNBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60304410
Record name (1-methylpyrrolidin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60304410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5021-33-0
Record name 5021-33-0
Source DTP/NCI
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Record name 5021-33-0
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Record name (1-methylpyrrolidin-3-yl)methanol
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Record name (1-methylpyrrolidin-3-yl)methanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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